molecular formula C10H11N3O2S B2980403 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 941997-88-2

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No.: B2980403
CAS No.: 941997-88-2
M. Wt: 237.28
InChI Key: KRUAHYBPTPLLKE-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a heterocyclic compound that features a thiophene ring and an oxadiazole ring Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.

    Agriculture: It has potential as a fungicide and pesticide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. In materials science, its electronic properties are exploited in the development of semiconductors.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide derivatives: These compounds also contain a thiophene ring and have similar bioactive properties.

    Thiophene-based conjugated polymers: These are used in electronic applications due to their conductive properties.

Uniqueness

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and bioactive properties. This combination makes it versatile for various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6(2)8(14)11-10-13-12-9(15-10)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUAHYBPTPLLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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